
7-(3-Azetidinyl)quinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32662244 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662244 typically involves a series of chemical reactions that require specific reagents and conditions. One common method includes the reaction of a triazolo ring compound with methanesulfonate to form a crystal structure . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of MFCD32662244 is designed to be efficient and scalable. The preparation method is simple and suitable for large-scale production, ensuring that the compound has good solubility and stability, which is crucial for its storage and use in various applications .
Chemical Reactions Analysis
Types of Reactions
MFCD32662244 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions involving MFCD32662244 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions may involve halogens or other reactive groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted compounds, depending on the nature of the substituent.
Scientific Research Applications
MFCD32662244 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: MFCD32662244 is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of various industrial products due to its stability and reactivity
Mechanism of Action
The mechanism of action of MFCD32662244 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
MFCD32662244 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Triazolo ring compounds: These compounds share a similar core structure but may differ in their functional groups and reactivity.
Methanesulfonate derivatives: These compounds have similar solubility and stability properties but may vary in their specific applications and effects .
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
7-(azetidin-3-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1;/h1-6,11,13H,7-8H2;1H |
InChI Key |
GUNMTSKPJKRMML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=CC=N3)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


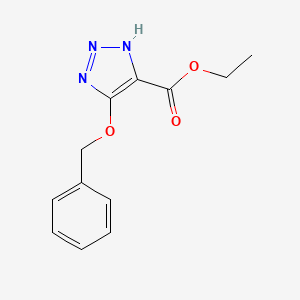
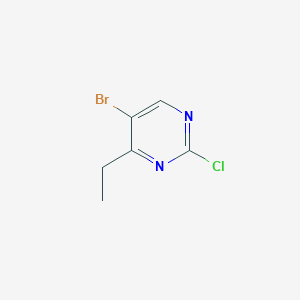
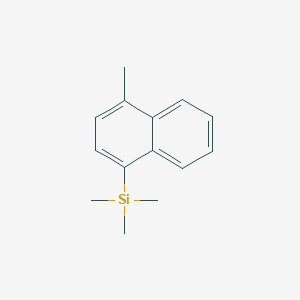
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)
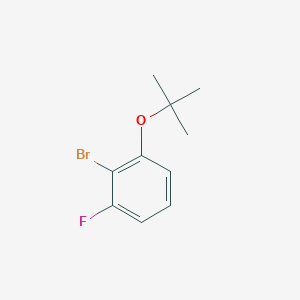


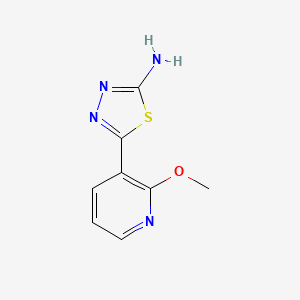
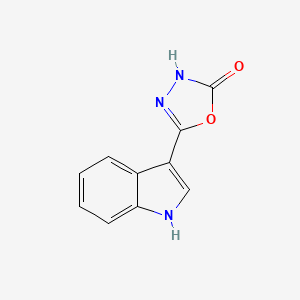
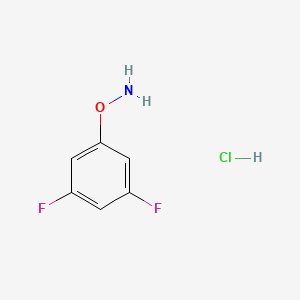

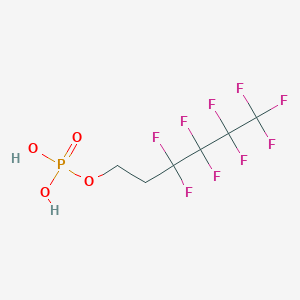

![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)
